

An In-depth Technical Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl-3-isopropyl pyrazole-4-carboxylate*

Cat. No.: *B1344702*

[Get Quote](#)

CAS Number: 342026-17-9

This technical guide provides a comprehensive overview of **Ethyl-3-isopropyl pyrazole-4-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, outlines a general synthesis protocol, and explores its potential applications based on the known biological activities of the broader pyrazole class of compounds.

Core Compound Properties

Ethyl-3-isopropyl pyrazole-4-carboxylate is a substituted pyrazole ester. While specific experimental data for this exact compound is limited in publicly accessible literature, its fundamental properties can be summarized.

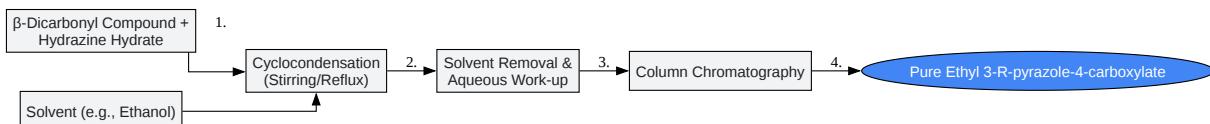
Property	Value	Reference
CAS Number	342026-17-9	[1]
Chemical Name	Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate	[1]
Synonyms	ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate, 1H-Pyrazole-4-carboxylic acid, 3-(1-methylethyl)-, ethyl ester	[1]
Molecular Formula	C9H14N2O2	[1]
Molecular Weight	182.22 g/mol	[1]
Appearance	White to off-white solid	[1]
Storage Temperature	Room temperature	[1]

Synthesis of Pyrazole-4-Carboxylate Derivatives: An Experimental Overview

While a specific, detailed experimental protocol for the synthesis of **Ethyl-3-isopropyl pyrazole-4-carboxylate** is not readily available in peer-reviewed literature, a general and widely applicable method for the synthesis of 3-substituted pyrazole-4-carboxylic acid esters involves the cyclocondensation of a β -ketoester equivalent with a hydrazine.^[2] A plausible synthetic route is outlined below.

General Experimental Protocol: Synthesis of 3-Substituted Pyrazole-4-Carboxylates

This protocol describes a common method for synthesizing the pyrazole core structure, which can be adapted for the synthesis of **Ethyl-3-isopropyl pyrazole-4-carboxylate**.


Materials:

- An appropriate β -dicarbonyl compound (e.g., an ethyl ester of a β -ketoacid with an isopropyl group)

- Hydrazine hydrate or a substituted hydrazine
- Ethanol or acetic acid as solvent
- Glacial acetic acid (as catalyst, if needed)
- Sodium sulfate (for drying)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β -dicarbonyl starting material in a suitable solvent such as ethanol or acetic acid.
- Addition of Hydrazine: To this solution, add a stoichiometric equivalent of hydrazine hydrate. The reaction can be exothermic, so the addition may need to be done portion-wise or with cooling.
- Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- Extraction: The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl pyrazole-4-carboxylate derivative.

[Click to download full resolution via product page](#)

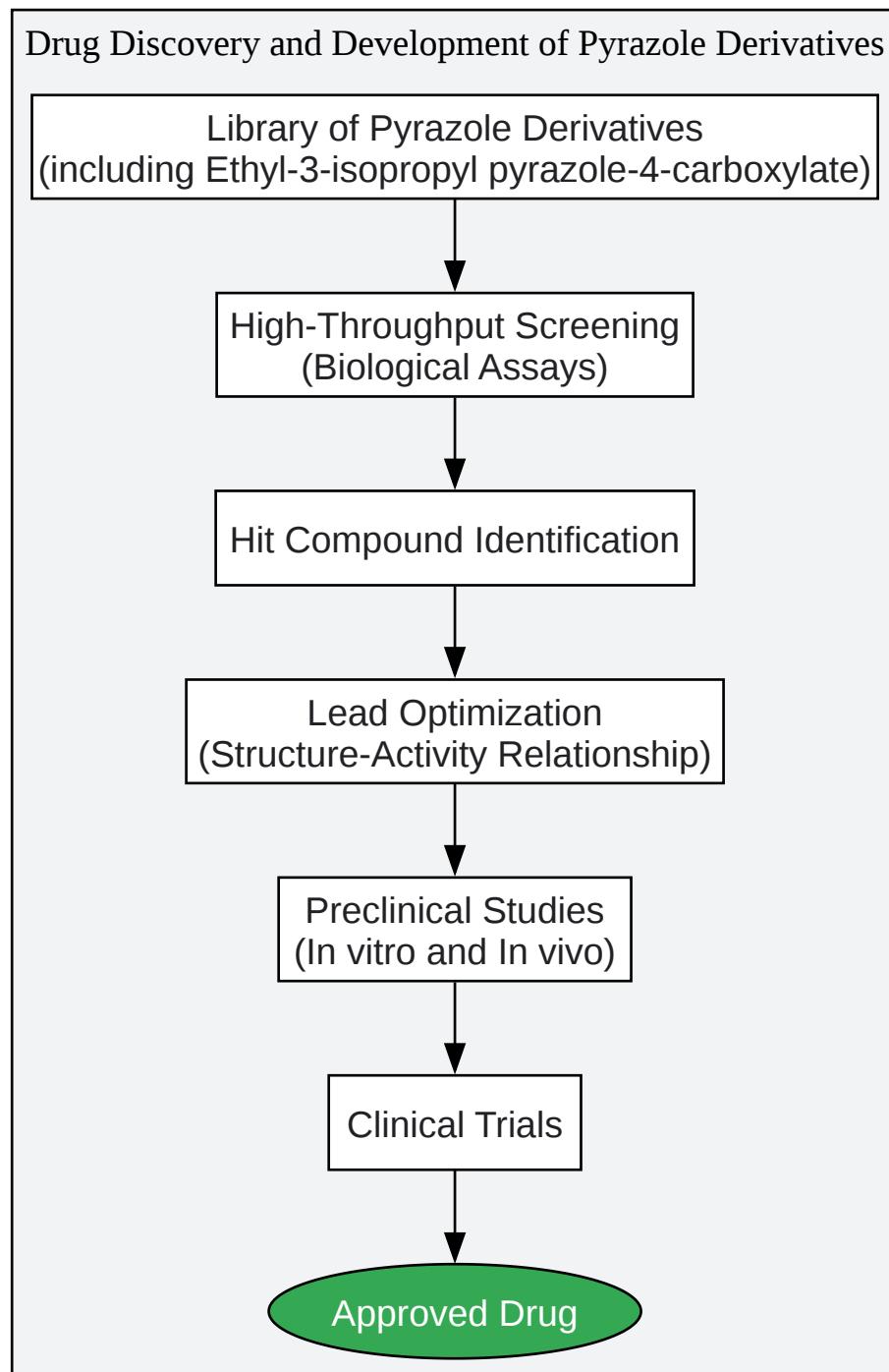
General Synthetic Workflow for Pyrazole-4-carboxylates

Biological Activities and Potential Applications in Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.^[3] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.^{[4][5][6]}

Anti-inflammatory Activity

Many pyrazole derivatives function as anti-inflammatory agents.^[6] For instance, some have been shown to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The potential mechanism involves the blockade of prostaglandin synthesis.

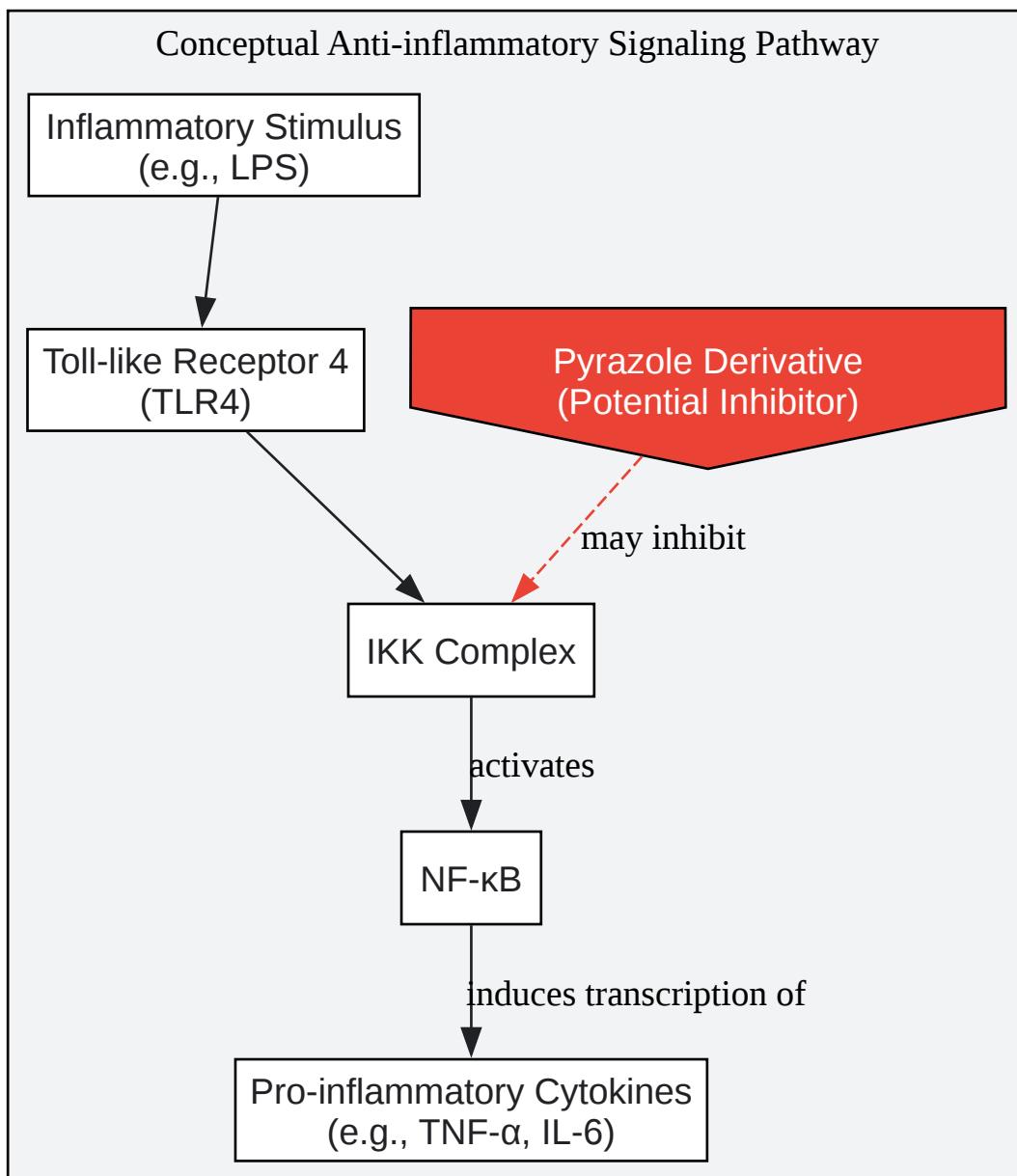

Anticancer Activity

Several pyrazole-containing compounds have been investigated as anticancer agents.^[7] Their mechanisms of action are diverse and can involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.^[7]

Antimicrobial and Antiviral Activities

The pyrazole nucleus is also a component of various antimicrobial and antiviral agents.^[5] These compounds can interfere with essential microbial or viral processes, inhibiting their growth and replication.

The broad spectrum of biological activities associated with the pyrazole core suggests that **Ethyl-3-isopropyl pyrazole-4-carboxylate** could be a valuable starting point for the development of novel therapeutic agents.



[Click to download full resolution via product page](#)

Workflow for Pyrazole-Based Drug Discovery

Potential Signaling Pathway Involvement

Given the known activities of pyrazole derivatives, **Ethyl-3-isopropyl pyrazole-4-carboxylate** could potentially modulate key signaling pathways involved in inflammation and cancer. For example, in an inflammatory response, pyrazole derivatives might inhibit the NF-κB signaling pathway, a central regulator of inflammation.

[Click to download full resolution via product page](#)

Potential Anti-inflammatory Signaling Pathway

Conclusion

Ethyl-3-isopropyl pyrazole-4-carboxylate, with its core pyrazole structure, represents a compound of significant interest for further investigation in the field of drug discovery. While specific data on this molecule is limited, the well-documented and diverse biological activities of the pyrazole class of compounds provide a strong rationale for its exploration as a potential therapeutic agent. This guide serves as a foundational resource for researchers and scientists, summarizing the available information and outlining potential avenues for future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 342026-17-9 CAS MSDS (ETHYL-3-ISOPROPYL PYRAZOLE-4-CARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl-3-isopropyl pyrazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1344702#ethyl-3-isopropyl-pyrazole-4-carboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com